



Application Notes: Using PSB-CB5 to Block GPR18 Signaling

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant interest due to its potential roles in inflammation, metabolism, pain perception, and cardiovascular function.[1][2] Although it shares low sequence homology with classical cannabinoid receptors, it is activated by cannabinoid compounds like Δ^9 -tetrahydrocannabinol (Δ^9 -THC) and endogenous lipid mediators such as N-arachidonoyl glycine (NAGly).[2][3] The study of GPR18 has been historically challenged by a lack of selective pharmacological tools.

PSB-CB5 is the first potent and selective antagonist developed for GPR18.[4] Its discovery has provided the scientific community with a crucial tool to delineate the specific signaling pathways and physiological functions mediated by GPR18, distinct from other related receptors like GPR55, CB₁, and CB₂. These application notes provide detailed protocols and data for utilizing **PSB-CB5** to effectively block GPR18 signaling in research settings.

Product Information and Data Summary

PSB-CB5 acts by competitively binding to GPR18, preventing its activation by agonists. This blockade inhibits downstream intracellular signaling cascades.

Quantitative Data for PSB-CB5



Parameter	Value	Cell System / Assay	Reference
Potency (IC₅o)	279 nM (0.279 μM)	CHO cells expressing human GPR18 / β -arrestin recruitment assay (vs. Δ^9 -THC)	
Selectivity vs. CB ₁	>36-fold	Receptor binding or functional assays	
Selectivity vs. CB ₂	14-fold	Receptor binding or functional assays	
Selectivity vs. GPR55	>36-fold	Receptor binding or functional assays	•

Chemical and Physical Properties

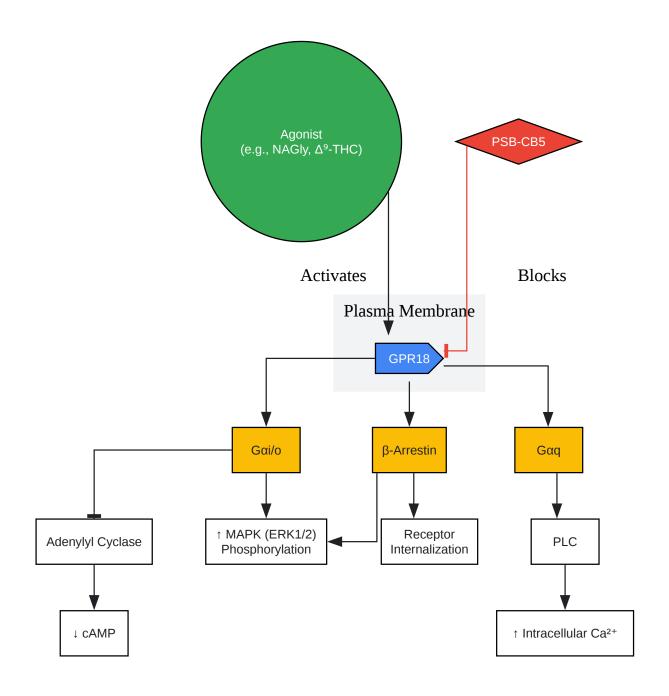
Property	
IUPAC Name	(2Z)-2-[(3-[(4-chlorophenyl)methoxy]phenyl)methylidene]-6,7-dihydro-5H-imidazo[2,1-b]thiazin-3-one
Molecular Formula	C20H17CIN2O2S
Molar Mass	384.88 g/mol
CAS Number	1627710-30-8
Solubility	Soluble in DMSO (≥ 2 mg/mL)
Storage	Powder: -20°C for up to 3 years. In Solvent (DMSO): -80°C for 6 months or -20°C for 1 month.

GPR18 Signaling Pathways

Upon activation by an agonist (e.g., NAGly, Δ^9 -THC), GPR18 couples to multiple G protein subtypes, primarily Gai/o and Gaq, to initiate downstream signaling. This leads to the inhibition



of adenylyl cyclase (reducing cAMP), mobilization of intracellular calcium (Ca^{2+}), and phosphorylation of mitogen-activated protein kinases (MAPK/ERK). GPR18 activation can also trigger a G protein-independent pathway involving β -arrestin recruitment. **PSB-CB5** blocks these events by preventing the initial receptor activation.



Click to download full resolution via product page

GPR18 signaling pathways and the inhibitory action of **PSB-CB5**.



Experimental Protocols Protocol 1: Preparation of PSB-CB5 Stock Solutions

Principle: To ensure accurate and reproducible experimental results, **PSB-CB5** must be properly dissolved and stored. Due to its hydrophobicity, DMSO is the recommended solvent.

Materials:

- PSB-CB5 powder (M.W. 384.88 g/mol)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, low-retention microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Calculate Mass for Stock Solution: To prepare a 10 mM stock solution, weigh out 3.85 mg of PSB-CB5 powder.
 - Calculation: 0.01 mol/L * 384.88 g/mol = 3.8488 g/L = 3.85 mg/mL
- Dissolution: Add 1 mL of pure DMSO to the 3.85 mg of PSB-CB5 powder.
- Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 μL)
 in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).
- Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

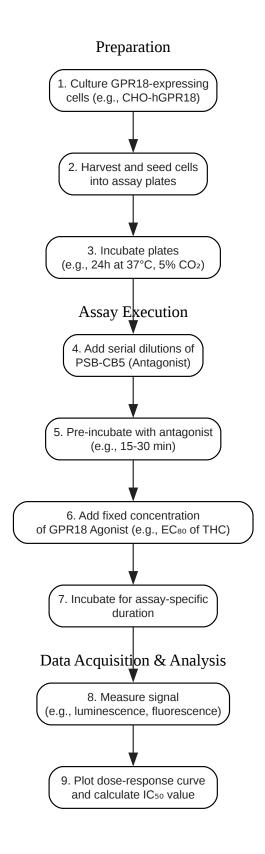




General Experimental Workflow for GPR18 Antagonism Assay

The following diagram illustrates a typical workflow for quantifying the antagonistic activity of **PSB-CB5** against a GPR18 agonist in a cell-based assay.





Click to download full resolution via product page

Workflow for an in vitro GPR18 antagonist assay.



Protocol 2: β-Arrestin Recruitment Assay for GPR18 Antagonism

Principle: This assay quantifies the interaction of β-arrestin with the activated GPR18 receptor. Agonist binding promotes this interaction, which can be measured using various reporter systems (e.g., enzyme fragment complementation). **PSB-CB5** will inhibit the agonist-induced signal in a dose-dependent manner. This method was used in the original characterization of **PSB-CB5**.

Materials:

- CHO-K1 or HEK293 cells stably expressing human GPR18 and a β -arrestin reporter system (e.g., PathHunter® β -Arrestin).
- Cell culture medium (e.g., F-12 or DMEM with 10% FBS, antibiotics).
- Assay buffer (e.g., HBSS or Opti-MEM).
- PSB-CB5 stock solution (10 mM in DMSO).
- GPR18 agonist stock solution (e.g., Δ^9 -THC, 10 mM in ethanol or DMSO).
- White, solid-bottom 96-well or 384-well assay plates.
- Detection reagents for the specific β-arrestin system.
- Luminometer.

Procedure:

- Cell Seeding: Seed the GPR18-expressing cells into white-walled assay plates at a preoptimized density and allow them to adhere overnight.
- Prepare Reagents:
 - \circ Prepare serial dilutions of **PSB-CB5** in assay buffer, starting from a high concentration (e.g., 100 μ M) down to a low concentration (e.g., 1 nM).



- Prepare a solution of the GPR18 agonist (e.g., Δ⁹-THC) at a concentration that elicits
 ~80% of its maximal response (EC₈₀). This concentration must be determined in a prior agonist dose-response experiment.
- Antagonist Addition: Remove the culture medium from the cells and add the PSB-CB5 dilutions. Include "vehicle only" (buffer with DMSO) and "agonist max signal" controls.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow **PSB-CB5** to bind to the receptors.
- Agonist Stimulation: Add the EC₈₀ concentration of the GPR18 agonist to all wells except the "vehicle only" control.
- Assay Incubation: Incubate the plate for 60-90 minutes at 37°C.
- Signal Detection: Remove the plate from the incubator, allow it to equilibrate to room temperature, and add the detection reagents according to the manufacturer's instructions.
- Data Reading: After a final incubation period (as per kit instructions), read the luminescence on a plate reader.
- Data Analysis: Normalize the data with the "vehicle only" control as 0% inhibition and the "agonist max signal" control as 100% activity (or 0% inhibition). Plot the percent inhibition against the log concentration of **PSB-CB5** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Calcium Mobilization Assay for GPR18 Antagonism

Principle: GPR18 activation via the G α q pathway leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye. **PSB-CB5** will block the agonist-induced calcium flux.

Materials:

HEK293 cells stably or transiently expressing human GPR18.



- Cell culture medium (DMEM with 10% FBS).
- Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay buffer (HBSS with 20 mM HEPES).
- Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).
- PSB-CB5 stock solution (10 mM in DMSO).
- GPR18 agonist stock solution (e.g., NAGly).
- Black-walled, clear-bottom 96-well or 384-well assay plates.
- Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Seeding: Seed GPR18-expressing cells into black-walled assay plates and grow overnight.
- Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, often with probenecid) to the cells. Incubate for 45-60 minutes at 37°C in the dark.
- Wash Step (Optional): Gently wash the cells with assay buffer to remove excess extracellular dye.
- Prepare Compound Plates: In a separate plate, prepare serial dilutions of **PSB-CB5** and the EC₈₀ concentration of the GPR18 agonist.
- Assay Measurement:
 - Place the cell plate into the fluorescence plate reader.
 - Set the instrument to record a baseline fluorescence reading for 10-20 seconds.



- Antagonist Pre-incubation (if instrument lacks injector): If the reader cannot inject compounds, add PSB-CB5 dilutions to the cell plate and incubate for 15-20 minutes before placing it in the reader.
- Agonist Injection: Configure the instrument to inject the agonist solution into the wells while continuously reading the fluorescence signal for an additional 60-120 seconds.
- Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Normalize the data and plot the dose-response curve as described in Protocol 2 to calculate the IC50 of **PSB-CB5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSB-CB5 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes: Using PSB-CB5 to Block GPR18 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606684#how-to-use-psb-cb5-to-block-gpr18-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com